molecular formula C16H15BrClNO B5018522 N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide CAS No. 6286-73-3

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B5018522
CAS No.: 6286-73-3
M. Wt: 352.65 g/mol
InChI Key: CRNGWJTUEOBSCH-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted dimethylphenyl group and a chlorophenyl group attached to an acetamide moiety

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO/c1-10-7-13(17)8-11(2)16(10)19-15(20)9-12-3-5-14(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNGWJTUEOBSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CC2=CC=C(C=C2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367573
Record name N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6286-73-3
Record name N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylaniline and 4-chlorobenzoyl chloride.

    Acylation Reaction: The 4-bromo-2,6-dimethylaniline undergoes an acylation reaction with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate N-(4-bromo-2,6-dimethylphenyl)-4-chlorobenzamide.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo and chloro groups in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Material Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by:

    Binding to Receptors: It may bind to specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

    Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses and gene expression.

Comparison with Similar Compounds

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-bromo-2,6-dimethylphenyl)-2-(4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(4-bromo-2,6-dimethylphenyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of chlorine.

    N-(4-bromo-2,6-dimethylphenyl)-2-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of bromo, dimethyl, and chloro substituents, which confer distinct chemical and biological properties

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